molecular formula C19H22BrN3O2S B7479162 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide

4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide

Cat. No. B7479162
M. Wt: 436.4 g/mol
InChI Key: CISAIDQBJWBIMZ-UHFFFAOYSA-N
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Description

4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain. Specifically, it is believed to modulate the activity of the serotonin receptor 5-HT1A. This modulation of receptor activity may lead to changes in neurotransmitter release and ultimately, changes in behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound X has been shown to increase serotonin levels in the brain. This increase in serotonin levels may lead to changes in behavior, such as increased locomotor activity and decreased anxiety-like behavior. Additionally, this compound X has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X in lab experiments is its specificity for the serotonin receptor 5-HT1A. This specificity allows researchers to study the function of this receptor in a more targeted manner. Additionally, this compound X has been shown to have relatively low toxicity in animal studies. However, one limitation of using this compound X in lab experiments is its complex synthesis process. This may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X. One direction is to further study its potential as a drug candidate for the treatment of various diseases, such as depression and anxiety disorders. Another direction is to study its potential as a tool to study protein-ligand interactions in the field of biochemistry. Additionally, further studies on the mechanism of action of this compound X may lead to a better understanding of the function of the serotonin receptor 5-HT1A in the brain.

Synthesis Methods

Compound X can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-fluorobenzaldehyde with guanidine to form a pyrimidine intermediate. The intermediate is then reacted with N-isopropylpiperazine-1-carboxylic acid to form 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X. The synthesis of this compound X is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

Compound X has been studied extensively in the scientific community for its potential applications in various fields. In the field of medicinal chemistry, 4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide X has been studied for its potential as a drug candidate for the treatment of various diseases. In the field of neuroscience, this compound X has been studied for its potential as a tool to study the function of certain receptors in the brain. In the field of biochemistry, this compound X has been studied for its potential as a tool to study protein-ligand interactions.

properties

IUPAC Name

1-(4-bromobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISAIDQBJWBIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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